4-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone
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Overview
Description
4-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone is a useful research compound. Its molecular formula is C20H21N3O5S and its molecular weight is 415.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.12019195 g/mol and the complexity rating of the compound is 731. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Green Synthesis and Antibacterial Activity
A study by Alavi et al. (2017) focused on the green synthesis of novel quinoxaline sulfonamides, starting with the reaction of o-phenylene diamine and 2-bromoacetophenones. This process, conducted in ethanol under catalyst-free conditions, led to the synthesis of several sulfonamides from 2-(4-methoxyphenyl)-quinoxaline. These compounds were evaluated for their antibacterial activities against Staphylococcus spp. and Escherichia coli bacteria, showcasing their potential in developing new antibacterial agents Alavi, S., Mosslemin, M., Mohebat, R., & Massah, A. (2017). Research on Chemical Intermediates.
Synthesis and COX-2 Inhibition
Singh et al. (2004) synthesized a series of 2,3-diaryl pyrazines and quinoxalines with sulfamoyl/methylsulfonyl-phenyl pharmacophores. These compounds were evaluated for their cyclooxygenase (COX-1/COX-2) inhibitory activity, revealing some potential compounds that exhibited excellent in vivo activity in established animal models of inflammation. This study highlights the compound's relevance in the design of selective COX-2 inhibitors for therapeutic purposes Singh, S., Saibaba, V., Ravikumar, V., Rudrawar, S., Daga, P. R., Rao, C., Akhila, V., Hegde, P., & Rao, Y. K. (2004). Bioorganic & Medicinal Chemistry.
Crystal Structure Analysis
Souza et al. (2013) reported the crystal structures of three racemic compounds prepared from mefloquine and different phenylaldehydes. These molecules, active in in-vitro studies against multidrug-resistant tuberculosis strain T113, were analyzed for their molecular conformation, revealing insights into their potential anti-TB activity. The study provides valuable structural information that can be used in the design of new anti-TB drugs Souza, M. D., Gonçalves, R. S., Wardell, S., & Wardell, J. (2013).
Novel Sulfonamide-Dihydroquinolinone Hybrids
Moreira et al. (2019) presented a structural description of a new sulfonamide-dihydroquinolinone hybrid, showcasing its molecular structure elucidated by various spectroscopic techniques. The study also explored molecular packing, intermolecular interactions, and theoretical calculations, providing a comprehensive understanding of the compound's chemical properties and potential biological applications Moreira, C. A., Custódio, J. M. F., Vaz, W. F., d'Oliveira, G., Perez, C., & Napolitano, H. (2019). Journal of Molecular Modeling.
Future Directions
Properties
IUPAC Name |
4-[4-methoxy-3-(pyrrolidine-1-carbonyl)phenyl]sulfonyl-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-28-18-9-8-14(12-15(18)20(25)22-10-4-5-11-22)29(26,27)23-13-19(24)21-16-6-2-3-7-17(16)23/h2-3,6-9,12H,4-5,10-11,13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXXSLCZRQTWDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC(=O)NC3=CC=CC=C32)C(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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